5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a chloro group, a sulfanyl group attached to a 2-methylbenzyl moiety, and a carboxamide group linked to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and sulfanyl groups. The final step involves the formation of the carboxamide linkage with the phenyl ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, palladium or copper catalysts
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
- 5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-[4-(1-piperidinylsulfonyl)phenyl]-4-pyrimidinecarboxamide
Uniqueness
5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-phenylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H16ClN3OS |
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Molecular Weight |
369.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-methylphenyl)methylsulfanyl]-N-phenylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H16ClN3OS/c1-13-7-5-6-8-14(13)12-25-19-21-11-16(20)17(23-19)18(24)22-15-9-3-2-4-10-15/h2-11H,12H2,1H3,(H,22,24) |
InChI Key |
JJBSUPYJHYMCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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